Cas no 1126824-13-2 (5-bromo-4-ethoxy-pyrimidine)
5-bromo-4-ethoxy-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 5-bromo-4-ethoxy-
- 5-bromo-4-ethoxy-pyrimidine
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- MDL: MFCD00235131
- Inchi: 1S/C6H7BrN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3
- InChI Key: CAPWIXPWHUSELC-UHFFFAOYSA-N
- SMILES: C1=NC=C(Br)C(OCC)=N1
5-bromo-4-ethoxy-pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1009704-500mg |
5-brmo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 500mg |
$585 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1009704-1g |
5-brmo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 1g |
$785 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5707-1G |
5-bromo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 1g |
¥3300.00 | 2023-05-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5707-100mg |
5-bromo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 100mg |
¥990.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5707-250mg |
5-bromo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 250mg |
¥1320.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5707-500mg |
5-bromo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 500mg |
¥2198.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5707-1g |
5-bromo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 1g |
¥3300.0 | 2024-04-26 | |
| eNovation Chemicals LLC | Y1009704-500mg |
5-brmo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 500mg |
$585 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1009704-1g |
5-brmo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 1g |
$785 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1009704-500mg |
5-brmo-4-ethoxy-pyrimidine |
1126824-13-2 | 95% | 500mg |
$585 | 2025-02-25 |
5-bromo-4-ethoxy-pyrimidine Suppliers
5-bromo-4-ethoxy-pyrimidine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-bromo-4-ethoxy-pyrimidine
Introduction to 5-bromo-4-ethoxy-pyrimidine (CAS No. 1126824-13-2)
5-bromo-4-ethoxy-pyrimidine is a significant intermediate in the field of pharmaceutical and agrochemical research, characterized by its versatile structural framework. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1126824-13-2, has garnered considerable attention due to its utility in synthesizing various biologically active molecules. The bromo and ethoxy substituents on the pyrimidine ring contribute to its reactivity, making it a valuable building block for further chemical modifications.
The< strong>pyrimidine core of 5-bromo-4-ethoxy-pyrimidine is a fundamental scaffold in medicinal chemistry, often employed in the development of nucleoside analogs and other therapeutic agents. Its structural motif is closely related to natural nucleobases, which are essential components of DNA and RNA. This similarity has enabled researchers to leverage this compound in designing molecules with potential applications in oncology, antiviral therapies, and inflammatory diseases.
Recent advancements in synthetic methodologies have highlighted the< strong>versatility of 5-bromo-4-ethoxy-pyrimidine as a precursor. For instance, transition-metal-catalyzed cross-coupling reactions have been extensively utilized to introduce diverse functional groups onto the pyrimidine ring. These transformations have led to the discovery of novel compounds with enhanced pharmacological properties. Moreover, the compound’s reactivity allows for the facile preparation of derivatives that exhibit inhibitory effects on key biological targets.
In the realm of drug discovery, 5-bromo-4-ethoxy-pyrimidine has been instrumental in developing small-molecule inhibitors targeting enzymes involved in cancer pathways. For example, studies have demonstrated its role in synthesizing molecules that inhibit kinases such as EGFR and PI3K, which are frequently overexpressed in tumor cells. The< strong>bromine substituent facilitates further functionalization through palladium-catalyzed reactions, enabling the creation of complex structures with high selectivity and potency.
The< strong>ethoxy group in 5-bromo-4-ethoxy-pyrimidine also contributes to its pharmacological relevance by influencing solubility and metabolic stability. This feature has been exploited in designing prodrugs that enhance bioavailability upon administration. Additionally, the compound’s ability to undergo nucleophilic substitution reactions has opened avenues for developing antiviral agents. Researchers have utilized these properties to synthesize analogs that disrupt viral replication by inhibiting essential enzymes.
The synthesis of< strong>5-bromo-4-ethoxy-pyrimidine typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination of 4-ethoxypyrimidine followed by purification via column chromatography. Advances in catalytic systems have improved the efficiency and scalability of these processes, making the compound more accessible for industrial applications.
The compound’s< strong>biological activity has been explored in various preclinical studies. Notably, derivatives of 5-bromo-4-ethoxy-pyrimidine have shown promise in treating neurological disorders by modulating neurotransmitter receptors. The pyrimidine scaffold’s ability to interact with biological targets at the molecular level has been harnessed to develop treatments for conditions such as Alzheimer’s disease and Parkinson’s disease. These findings underscore the importance of this intermediate in addressing unmet medical needs.
In conclusion, 5-bromo-4-ethoxy-pyrimidine (CAS No. 1126824-13-2) is a pivotal compound in modern chemical biology and drug development. Its structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across multiple disciplines.
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